molecular formula C20H21NO4 B1670447 Dicentrine CAS No. 517-66-8

Dicentrine

Cat. No.: B1670447
CAS No.: 517-66-8
M. Wt: 339.4 g/mol
InChI Key: YJWBWQWUHVXPNC-AWEZNQCLSA-N
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Description

Dicentrine is an aporphine alkaloid isolated from medicinal plants such as Lindera megaphylla and Actinodaphne sesquipedalis. It exhibits a broad spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and analgesic effects . Structurally, it features a benzodioxole-quinoline backbone with methoxy substituents (C₂₀H₂₁NO₄; molecular weight: 339.38 g/mol) . Its mechanisms of action include:

  • G-quadruplex (G4) DNA stabilization, selectively targeting cancer-related nucleic acid structures .
  • α1-adrenoceptor antagonism, reducing blood pressure without significant cardiac side effects .
  • TRPA1 channel modulation, attenuating mechanical and cold hypersensitivity in chronic pain models .
  • Suppression of NF-κB and MAPK pathways, inhibiting inflammation and tumor progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicentrine can be isolated from natural sources such as Stephania tetrandrae Radix . The isolation process involves extraction and purification techniques. Additionally, synthetic routes for this compound involve complex organic synthesis methods, including the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves large-scale extraction from plant sources followed by purification processes. The use of biotechnological methods to enhance the yield of this compound from plant cultures is also being explored .

Chemical Reactions Analysis

Types of Reactions: Dicentrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Scientific Research Applications

Anticancer Properties

Dicentrine exhibits significant anticancer activity, particularly in various types of cancer cells:

  • Mechanism of Action : Research indicates that this compound induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, studies have shown that this compound can induce G2/M arrest and apoptosis in HL-60 leukemia cells, with its analogues demonstrating even higher potency against topoisomerase II activity .
  • Specific Cancers : this compound has been studied for its effects on lung adenocarcinoma and breast cancer, where it enhances TNF-α-induced apoptosis and inhibits cell invasion and migration . Its ability to suppress metastasis-associated proteins further highlights its potential as an antitumor agent .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties that could be beneficial in treating inflammatory disorders:

  • Cytokine Modulation : It enhances the apoptotic effects of TNF-α in A549 lung adenocarcinoma cells and inhibits the expression of antiapoptotic proteins, indicating its role in modulating inflammatory responses .
  • Pain Management : S-(+)-dicentrine has shown antinociceptive effects in models of visceral pain, suggesting its potential use in pain management strategies .

Cardiovascular Applications

The compound has been studied for its cardiovascular benefits:

  • Antiarrhythmic Effects : this compound is noted for its ability to influence cardiac action potentials and reduce mean arterial pressure in hypertensive models. It acts as an α1-adrenoceptor antagonist, which may help manage arrhythmias and hypertension .
  • Lipid Regulation : In animal studies, this compound has been shown to decrease serum triglyceride levels and restore normal vascular function in cholesterol-rich diet models, indicating a potential role in managing hyperlipidemia .

Antimicrobial Activity

Research highlights this compound's antimicrobial properties:

  • Antiparasitic Effects : this compound has shown activity against trypanosomes, suggesting its potential as a treatment for parasitic infections .
  • Broad Spectrum Activity : Its antimicrobial effects extend to various pathogens, making it a candidate for further exploration in infectious disease treatments .

Analytical Aspects

Understanding the pharmacokinetics and metabolism of this compound is crucial for its therapeutic application:

  • Isolation Techniques : Various methods for the separation and analysis of this compound have been documented, which are essential for ensuring quality control in pharmaceutical formulations .
  • Bioavailability Challenges : Despite promising therapeutic effects, challenges related to bioavailability and solubility need to be addressed to enhance clinical efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dicentrine belongs to the aporphine alkaloid class. Key structural analogs include:

Table 1: Structural and Pharmacological Comparison of Aporphine Alkaloids

Compound Class Molecular Formula Source Key Pharmacological Activities
This compound Aporphine C₂₀H₂₁NO₄ Lindera megaphylla G4 stabilization, α1-blockade, TRPA1 modulation
Glaucine Aporphine C₁₉H₂₁NO₃ Glaucium flavum 5-HT2 receptor partial agonism, α1-antagonism
Bulbocapnine Aporphine C₁₉H₁₉NO₄ Corydalis spp. Dopamine receptor modulation, sedative effects
Isolaureline Aporphine C₁₈H₁₇NO₃ Laurelia novae-zelandiae 5-HT2C antagonism (pKb = 8.14)

Key Differences :

  • Substituents : this compound’s benzodioxole group enhances DNA binding affinity compared to glaucine .
  • Receptor Selectivity: this compound shows stronger α1-adrenoceptor blockade (pA2 = 8.04–8.33) than glaucine, which primarily targets serotonin receptors .

Comparison with Functionally Similar Compounds

This compound shares therapeutic targets with synthetic and natural compounds but differs in mechanisms and efficacy.

Table 2: Functional Comparison with Pharmacological Analogs

Compound Target/Pathway Mechanism Efficacy (vs. This compound)
Prazosin α1-adrenoceptor Competitive antagonist 10x more potent (ED₅₀: 0.1 mg/kg vs. 1 mg/kg)
Erlotinib EGFR-TK Quinazoline-based inhibitor Similar docking energy (-10.2 kcal/mol) but synthetic
Deguelin PI3K/Akt Rotenoid, induces apoptosis Lower IC₅₀ in cancer cells (nM range)
O-Methylbulbocapnine NF-κB/MAPKs Anti-inflammatory Comparable suppression of COX-2

Key Insights :

  • Anticancer Activity : this compound stabilizes G4 DNA (e.g., tel26G, ΔTm = +15°C), while deguelin inhibits PI3K/Akt .
  • Analgesia : this compound’s TRPA1 modulation (100 mg/kg oral dose) contrasts with camphor’s transient effects .
  • Hypertension : this compound’s oral bioavailability (5–8 mg/kg) and prolonged action (>15 hours) exceed prazosin’s .

Pharmacological Profiles and Research Findings

Anticancer Mechanisms

  • G4 Stabilization : this compound binds telomeric G4 DNA (tel26G), increasing CD signal at 290 nm and stabilizing ΔTm to 79°C .
  • Apoptosis Induction : Suppresses TAK-1/MAPK pathways, enhancing TNF-α-induced apoptosis in A549 lung cancer cells (IC₅₀ = 20–40 µM) .

Anti-Inflammatory Effects

  • Inhibits TNF-α-induced COX-2 expression (70% reduction at 10 µM) and NF-κB activation .

Cardiovascular Activity

  • Reduces mean arterial pressure (MAP) by 30–40% in hypertensive rats via α1-blockade, with minimal heart rate effects .

Biological Activity

Dicentrine is an aporphine alkaloid derived from several medicinal plants, notably Actinodaphne sesquipedalis and Lindera megaphylla. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment, anti-inflammatory effects, and metabolic regulation. This article explores the pharmacological properties of this compound, supported by case studies and research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It can be isolated through various methods, including solvent extraction and chromatographic techniques. The compound's molecular formula is C17H19NO2C_{17}H_{19}NO_2, and it exhibits a complex pharmacokinetic profile that influences its therapeutic applications.

Pharmacological Activities

The biological activities of this compound have been extensively studied, revealing its potential in treating various health conditions. Key areas of activity include:

  • Anticancer Effects : this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In a study involving HL-60 leukemia cells, this compound induced G2/M cell cycle arrest and apoptosis, demonstrating its potential as an antitumor agent .
  • Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
  • Cardiovascular Benefits : The compound exhibits effects on blood pressure regulation and arrhythmia management, indicating its potential utility in cardiovascular therapies .
  • Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens, suggesting its application in infectious disease management .

Case Studies

  • Cancer Treatment : A study on this compound analogues revealed that one analogue was 28-fold more potent than this compound itself for inhibiting topoisomerase II activity in cancer cells. This highlights the potential for developing more effective derivatives based on the this compound structure .
  • Inflammatory Disorders : Another investigation demonstrated that this compound reduced markers of inflammation in animal models, supporting its traditional use in herbal medicine for managing inflammatory conditions .
  • Metabolic Effects : this compound has been linked to improvements in hyperlipidemia and metabolic syndrome parameters, suggesting a broader role in metabolic health management .

Comparative Table of Biological Activities

Biological ActivityEffectivenessReference
AnticancerInduces apoptosis
Anti-inflammatoryReduces inflammation
CardiovascularRegulates blood pressure
AntimicrobialEffective against pathogens

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for isolating Dicentrine from natural sources, and how can purity be rigorously validated?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Purity validation requires spectroscopic methods such as 1^1H/13^13C NMR, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS). For reproducibility, experimental protocols must detail solvent systems, temperature, and pressure conditions . Quantitative analysis via HPLC with UV-Vis or diode-array detection (DAD) ensures batch-to-batch consistency.

Q. Which in vitro assays are most suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., COX-2, acetylcholinesterase) are common. Dose-response curves (IC50_{50} values) and positive/negative controls are critical. Ensure assay conditions (pH, temperature, incubation time) align with published protocols to enhance cross-study comparability .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s pharmacological mechanisms across studies?

  • Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., cell lines, solvent used, concentration ranges). Meta-analyses should assess effect sizes and heterogeneity. For in-house contradictions, employ orthogonal assays (e.g., Western blot alongside ELISA) to validate targets. Statistical tools like Bland-Altman plots or sensitivity analysis can quantify variability .

Q. What experimental design considerations are vital for robust in vivo pharmacokinetic studies of this compound?

  • Methodological Answer : Use validated animal models (e.g., rodents for bioavailability studies) with strict inclusion criteria. Employ crossover designs to minimize inter-individual variability. Quantify plasma concentrations via LC-MS/MS, ensuring calibration curves meet FDA bioanalytical guidelines. For multicenter studies, standardize protocols for dosing, sample collection, and data reporting to reduce bias .

Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?

  • Methodological Answer : Use computational tools (e.g., molecular docking, DFT calculations) to predict binding affinities. Synthesize derivatives with targeted modifications (e.g., methylation, halogenation) and test against relevant biological targets. Compare IC50_{50} values and selectivity indices. Data should be analyzed using multivariate regression to identify key functional groups .

Q. Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Isolation & PurificationColumn chromatography, HPLC, NMR, HRMS
Pharmacological ScreeningMTT assay, enzyme inhibition, dose-response curves
Data Contradiction AnalysisMeta-analysis, Bland-Altman plots, sensitivity tests
In Vivo PharmacokineticsLC-MS/MS, crossover design, multicenter protocols
SAR OptimizationMolecular docking, multivariate regression

Properties

IUPAC Name

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBWQWUHVXPNC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199651
Record name Dicentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-66-8
Record name (+)-Dicentrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dicentrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicentrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dicentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICENTRINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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